molecular formula C18H14N2O2 B5772967 N'-benzylidene-1-hydroxy-2-naphthohydrazide

N'-benzylidene-1-hydroxy-2-naphthohydrazide

Cat. No.: B5772967
M. Wt: 290.3 g/mol
InChI Key: UULFEIYJHALXPU-XDHOZWIPSA-N
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Description

N-benzylidene-1-hydroxy-2-naphthohydrazide, commonly known as BNH, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of hydrazones and has a molecular formula of C17H13N3O2. BNH has been found to possess various biological activities, including anticancer, antimicrobial, and antiviral properties.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure and Stability : The molecule is approximately planar with an intramolecular N—H⋯O hydrogen bond, indicating stability and planarity in its structure. Such planarity and hydrogen bonding are critical for its applications in crystallography and material sciences (Haiji Huang, 2009).

Catalyst in Oxidation Reactions

  • Catalytic Properties : It's utilized in oxidovanadium(V) complexes, showing potential as a catalyst in oxidation reactions. This has significant implications in organic synthesis and industrial chemistry (Hassan Hosseini-Monfared et al., 2014).

Antiparasitic Activity

  • Antiprotozoal Activity : Derivatives of this compound have shown moderate antiparasitic activity, particularly against Leishmania donovani and Trypamosoma brucei rhodesiense. This highlights its potential in developing new antiparasitic drugs (S. A. Carvalho et al., 2014).

Antimicrobial Evaluation

  • Antimicrobial Activity : Certain substituted derivatives exhibit significant antibacterial and antifungal activities, suggesting potential in developing new antimicrobial agents (R. Narang et al., 2013).

Antioxidant Activity

  • Antioxidant Behavior : Studies show that certain derivatives of N'-benzylidene-1-hydroxy-2-naphthohydrazide exhibit strong antioxidant behavior, making them candidates for use in pharmacological and nutraceutical applications (Ahmed Taki Eddine Ardjani, S. Mekelleche, 2017).

Anticonvulsant Properties

  • Combating Epilepsy : Derivatives have been synthesized and evaluated for anticonvulsant activities, indicating potential in the treatment of epilepsy (F. Azam et al., 2010).

Applications in Molecular Docking

  • Molecular Docking : Theoretical investigations and molecular docking approaches have been used to study the antioxidant activity of related compounds, which can be significant in drug design and discovery (Ahmed Taki Eddine Ardjani, S. Mekelleche, 2017).

Self-assembly and Photophysical Properties

  • Photophysical Properties : Studies on the self-assembly and photophysical properties of related compounds provide insights into their potential applications in material sciences and nanotechnology (A. Das, Suhrit Ghosh, 2013).

Synthesis and Reactivity in Complex Formation

  • Complex Formation : Its derivatives have been used in synthesizing complexes with potential applications in hydrosilylation reactions, indicating its versatility in organic synthesis (Hongwei Zhou et al., 2015).

Anticancer Potential

  • Anticancer Evaluation : Studies indicate its derivatives have potential anticancer properties, opening avenues for its use in cancer research and treatment (Salahuddin et al., 2014).

Properties

IUPAC Name

N-[(E)-benzylideneamino]-1-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-15-9-5-4-8-14(15)10-11-16(17)18(22)20-19-12-13-6-2-1-3-7-13/h1-12,21H,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULFEIYJHALXPU-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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